4-(2,5-Dimethoxybenzyl)piperidine
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Overview
Description
Preparation Methods
The synthesis of 4-(2,5-Dimethoxybenzyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(2,5-Dimethoxybenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Scientific Research Applications
4-(2,5-Dimethoxybenzyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .
Comparison with Similar Compounds
4-(2,5-Dimethoxybenzyl)piperidine can be compared with other similar compounds, such as:
4-(3,4-Dimethoxybenzyl)piperidine: This compound has similar structural features but differs in the position of the methoxy groups on the benzyl ring.
2,5-Dimethoxyphenethylamine: Although not a piperidine derivative, this compound shares the 2,5-dimethoxy substitution pattern and is known for its psychoactive properties.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-3-4-14(17-2)12(10-13)9-11-5-7-15-8-6-11/h3-4,10-11,15H,5-9H2,1-2H3 |
InChI Key |
ARAZALDXNFRHGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2CCNCC2 |
Origin of Product |
United States |
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